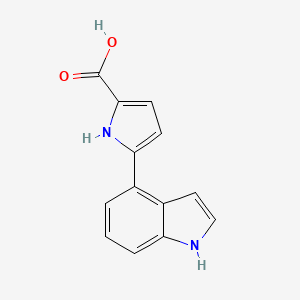![molecular formula C21H21N3O4S B2501727 2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-14-4](/img/structure/B2501727.png)
2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential applications in pharmacology and flavoring. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the formation of hybrid molecules with specific functional groups. For instance, the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a phenoxy-N-arylacetamide unit is achieved through a one-pot reaction involving an aldehyde, dimedone, or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux . Similarly, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine is accomplished by cyclization of acrylamide derivatives with hydrazine hydrate in ethanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic techniques such as 1H NMR and IR spectroscopy . These techniques allow for the confirmation of the synthesized structures and the identification of key functional groups present in the molecules. The compound of interest likely contains a thieno[3,4-c]pyrazole core, a phenoxy moiety, and an acetamide group, which are common in the structures of the compounds discussed in the papers.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of acrylamide derivatives, cyclization reactions, and multi-component reactions . These reactions are crucial for constructing the complex molecular architecture of the compounds and introducing various substituents that can affect the chemical properties and potential biological activity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are not directly discussed in the provided papers. However, the synthesis and structural characterization imply that these compounds are likely to be solid at room temperature and may exhibit specific spectroscopic features that can be used to confirm their purity and identity . The flavoring substance discussed in one of the papers is not intended for use in beverages that are transparent due to potential phototransformation, suggesting that the compound may be sensitive to light .
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing their potential in forming supramolecular architectures through hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, which could be leveraged in designing new antioxidant agents with potential applications in pharmaceuticals and nutraceuticals (K. Chkirate et al., 2019).
Flavouring Agents and Human Health Implications
A specific compound from the chemical group 30 has been evaluated for its use as a flavoring substance in foods, not intended for use in beverages. Its safety was assessed based on dietary exposure levels, showing no adverse effects at the tested doses, indicating its potential as a safe flavoring agent (M. Younes et al., 2018).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, showcases the application of such compounds in facilitating drug synthesis. This process involves the use of immobilized lipase, highlighting the importance of enzymatic methods in producing drug intermediates with high specificity and efficiency (Deepali B Magadum & G. Yadav, 2018).
Anticancer Activity
Compounds synthesized with modifications on the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have shown anticancer activity against a range of cancer cell lines. This suggests potential applications in developing new anticancer agents, contributing to the ongoing search for more effective and targeted cancer therapies (M. M. Al-Sanea et al., 2020).
Pharmacological Evaluation of Heterocyclic Compounds
The computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions underscores the multifaceted potential of these compounds in medicinal chemistry. Such studies pave the way for the discovery of new drugs with improved efficacy and reduced side effects (M. Faheem, 2018).
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-6-5-8-16(10-14)24-21(17-12-29(26,27)13-18(17)23-24)22-20(25)11-28-19-9-4-3-7-15(19)2/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBLZNLBXJQAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

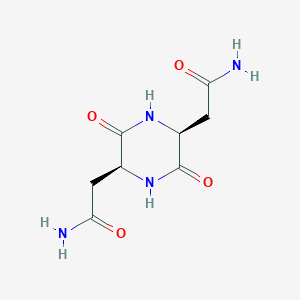
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
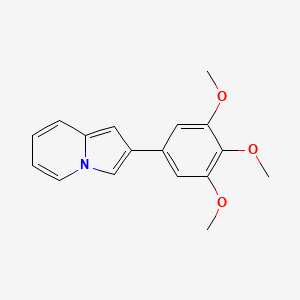
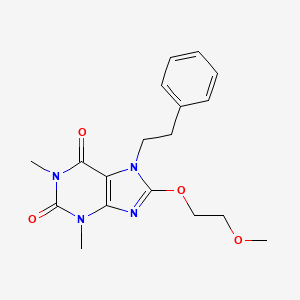
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)
![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)
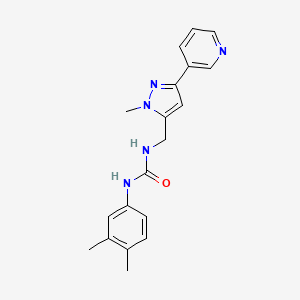
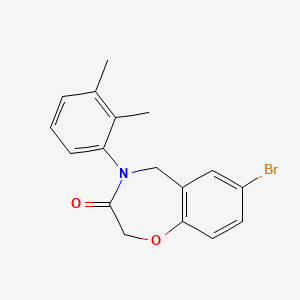
![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)
